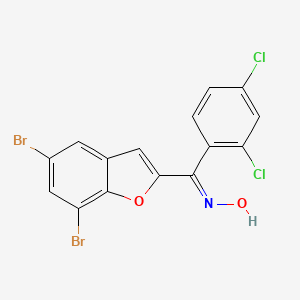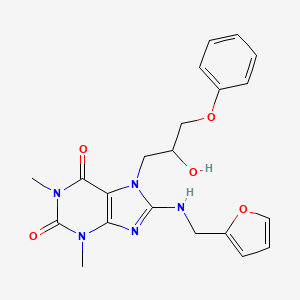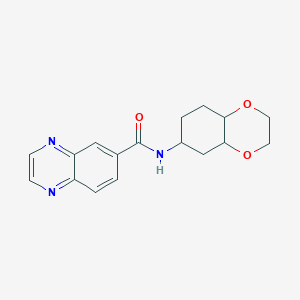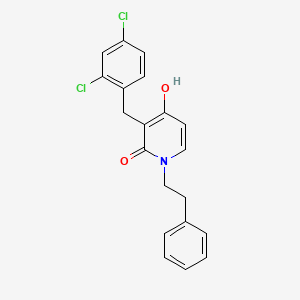![molecular formula C15H15N5O3S B2496082 2-(メチルカルバモイルチオ)-N-(2-(イミダゾ[1,2-a]ピリジン-2-イルメチル)アミノ)-2-オキソエチル)チアゾール CAS No. 1203221-31-1](/img/structure/B2496082.png)
2-(メチルカルバモイルチオ)-N-(2-(イミダゾ[1,2-a]ピリジン-2-イルメチル)アミノ)-2-オキソエチル)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
イミダゾピリジンは、本化合物の様な構造を持つ化合物は、創薬において貴重な骨格として機能します。その独特の構造的特徴により、新規医薬品の設計に魅力的です。研究者らは、この化合物の多様な用途から、薬物骨格としての可能性を探求してきました。この化合物は、特定の生体経路、受容体、または酵素を標的にするように修飾することができます。例えば、イミダゾ[1,2-a]ピリジンは抗菌剤として研究されています 。その誘導体は、さまざまな疾患の治療に役立つ可能性を秘めています。
共有結合阻害剤
近年、イミダゾ[1,2-a]ピリジンは、共有結合阻害剤を開発するためのコア骨格として用いられています。これらの阻害剤は、特に特定のタンパク質や酵素を標的にする創薬において重要な役割を果たします。例えば、研究者らは、イミダゾ[1,2-a]ピリジンを骨格として用いて、新規なKRAS G12C阻害剤を合成しました 。これらの阻害剤は、癌治療に役立つ可能性を秘めています。
結核治療
イミダゾ[1,2-a]ピリジンは、結核(TB)の治療における可能性についても研究されています。Q203と呼ばれる、この骨格から誘導された化合物は、結核菌に感染したマウスモデルで顕著な抗菌活性を示しました 。この発見は、感染症の対策における関連性を強調しています。
有機合成
イミダゾ[1,2-a]ピリジンの直接官能基化は、誘導体を構築するための効率的な戦略です。研究者らは、さまざまな合成方法を検討して、この骨格に官能基を導入してきました。これらの誘導体は、有機合成、特に複雑な分子や天然物の合成において応用されています .
作用機序
Target of Action
Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex compound with a structure that includes an imidazo[1,2-a]pyridine moiety . This moiety is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms . For instance, they can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of applications in medicinal chemistry . It is likely that this compound affects multiple biochemical pathways, given the broad range of biological activities demonstrated by imidazole derivatives .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to demonstrate good inhibitory activities against enzymes such as ache, bche, and lox . This suggests that the compound may have similar inhibitory effects.
Action Environment
It is known that the stability and efficacy of imidazole-containing compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
特性
IUPAC Name |
methyl N-[4-[2-(imidazo[1,2-a]pyridin-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-15(22)19-14-18-10(9-24-14)6-13(21)16-7-11-8-20-5-3-2-4-12(20)17-11/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLLDMAFCVGQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)

![3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide](/img/structure/B2496003.png)

![6-Tert-butyl-2-{1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2496008.png)
![1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2496009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2496014.png)
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
